N-(4-chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Description
N-(4-chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic small molecule characterized by a pyridinecarboxamide backbone substituted with a 4-chlorophenyl group at the amide nitrogen and a 2,6-dichlorobenzyl moiety at the 1-position of the dihydropyridine ring.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-12-6-8-13(9-7-12)23-18(25)14-3-2-10-24(19(14)26)11-15-16(21)4-1-5-17(15)22/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMQREMRICNWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as CB3291508, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
- Chemical Name : this compound
- Molecular Formula : C19H13Cl3N2O2
- Molecular Weight : 407.68 g/mol
- CAS Number : 338754-56-6
The structure of this compound features a pyridine ring substituted with chlorophenyl and dichlorobenzyl groups, which may contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyridine derivatives have shown that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
In addition to anticancer properties, this compound may possess anti-inflammatory effects. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This suggests a potential therapeutic application in treating inflammatory diseases.
The biological activity of this compound is likely mediated through its interaction with specific biological targets:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound could modulate receptors that are critical in mediating cellular responses to growth factors and inflammatory signals.
Case Studies and Research Findings
A variety of studies have explored the pharmacological effects of similar compounds. Below is a summary table highlighting relevant research findings:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on molecular features, substituent effects, and inferred properties.
Structural and Molecular Comparisons
*Calculated based on formula C₁₉H₁₃Cl₃N₂O₂.
Substituent Effects and Pharmacological Implications
- Halogenation : The target compound and Analog 1–3 feature multiple chlorine atoms, which typically enhance lipophilicity and membrane permeability. However, Analog 1 includes a fluorine atom, which may improve metabolic stability compared to chlorine due to reduced susceptibility to oxidative metabolism .
- Aromatic Substitutions : The 4-chlorophenyl group in the target compound contrasts with Analog 1’s 4-acetylphenyl and Analog 3’s nitro-substituted phenyl. Acetyl and nitro groups introduce polarity and electronic effects that could alter target binding or solubility.
- Analog 3’s simpler 2-chlorobenzyl lacks this bulk, possibly reducing binding affinity .
Research Findings and Inferences
- Lipophilicity : The target compound’s three chlorine atoms suggest higher lipophilicity (logP ~4–5) compared to Analog 1 (logP ~3.5), which could enhance tissue penetration but reduce aqueous solubility.
- Metabolic Stability : Fluorine in Analog 1 may confer longer half-life than the target compound’s all-chlorine substituents .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via copolymerization or condensation reactions. For example, controlled copolymerization using ammonium persulfate (APS) as an initiator under nitrogen atmosphere ensures controlled molecular weight and reduced side reactions . Solvent selection (e.g., acetic acid or n-butanol) and temperature (60–80°C) significantly impact yield. Monitoring via thin-layer chromatography (TLC) and purification via ethanol recrystallization are critical steps .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 2-oxo group) .
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Q. What safety protocols are recommended during synthesis and handling?
Follow hazard codes such as P201 (obtain specialized instructions before use) and P210 (avoid heat/open flames). Use fume hoods for volatile solvents and store reagents in inert conditions .
Advanced Research Questions
Q. How can contradictory spectroscopic data from different studies be resolved?
Cross-validate using complementary techniques. For instance, discrepancies in NMR signals may arise from solvent polarity or tautomerism. X-ray crystallography (as applied to structurally analogous pyridine derivatives) provides unambiguous confirmation of molecular geometry .
Q. What strategies optimize reaction yields while minimizing byproducts?
- Monomer ratio tuning : A 1:1 molar ratio of chlorophenyl and dichlorobenzyl precursors reduces unreacted intermediates .
- Initiator concentration : APS at 0.5–1.0 wt% balances polymerization rate and side reactions .
- Purification : Gradient recrystallization in ethanol removes low-molecular-weight byproducts .
Q. How can structure-activity relationships (SAR) be explored for this compound?
Synthesize analogs with substituent variations (e.g., fluoro or nitro groups) using methods from pyridine/pyrimidine derivative studies. Test biological activity (e.g., enzyme inhibition) and correlate with electronic (Hammett constants) or steric parameters .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for analogs of this compound?
Melting points depend on crystallinity and purity. For example, analogs recrystallized in ethanol vs. acetonitrile show differences due to solvent polarity affecting crystal packing . Always report solvent used and purification method.
Q. How to address inconsistent biological activity data across cell lines?
Variations may arise from cell-specific metabolism or assay conditions. Use orthogonal assays (e.g., mammalian cells vs. protist models) and standardize protocols (e.g., fixed incubation times) to isolate compound-specific effects .
Methodological Recommendations
- Experimental Design : Use fractional factorial designs to test multiple variables (e.g., solvent, temperature, initiator) efficiently .
- Data Reporting : Include full spectroscopic parameters (e.g., NMR integration ratios, IR band assignments) to enable reproducibility .
- Controlled Synthesis : Employ inert atmospheres and degassed solvents to prevent oxidation of sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
